1-Phenylbut-3-en-2-amine;hydrochloride
CAS No.:
Cat. No.: VC17929423
Molecular Formula: C10H14ClN
Molecular Weight: 183.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14ClN |
|---|---|
| Molecular Weight | 183.68 g/mol |
| IUPAC Name | 1-phenylbut-3-en-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H13N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h2-7,10H,1,8,11H2;1H |
| Standard InChI Key | GMQARJHXPFBJRD-UHFFFAOYSA-N |
| Canonical SMILES | C=CC(CC1=CC=CC=C1)N.Cl |
Introduction
Chemical Structure and Stereochemistry
Molecular Architecture
The compound features a but-3-en-2-amine backbone with a phenyl substituent at position 1 and a hydrochloride counterion. The 2-amine group introduces a chiral center at carbon 2, leading to enantiomeric differentiation. The S-enantiomer (PubChem CID 45594315) and R-enantiomer (Catalog No. GF50500) exhibit distinct spatial arrangements, as depicted in their SMILES notations:
Table 1: Comparative Structural Data
Synthesis and Purification
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Asymmetric Catalysis: Using chiral catalysts to induce enantioselectivity.
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Resolution of Racemates: Separating enantiomers via diastereomeric salt formation.
Vendor data indicate that the R-enantiomer is available at 95% purity, with storage recommendations at room temperature . Purification methods likely involve recrystallization or chromatography to achieve high enantiomeric excess.
Physicochemical Properties
Solubility and Stability
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Solubility: The hydrochloride salt improves water solubility, though exact values are unspecified. Stock solutions are prepared in dimethyl sulfoxide (DMSO) at 10 mM .
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Storage: Stable at room temperature (RT) for short-term; long-term storage at -20°C or -80°C is advised to prevent degradation .
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 183.68 g/mol | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| LogP (Partition Coeff.) | Not reported | - |
| Stability | Stable at RT; avoid repeated freeze-thaw |
Applications and Research Utility
Pharmaceutical Intermediates
Chiral amines like 1-phenylbut-3-en-2-amine hydrochloride serve as precursors in synthesizing bioactive molecules. For example:
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Antidepressants: Structural analogs of phenethylamines.
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Antivirals: Chiral centers enhance target specificity.
Asymmetric Synthesis
The enantiomers are valuable in catalytic asymmetric reactions, enabling the production of enantiomerically pure compounds for agrochemicals or fragrances .
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